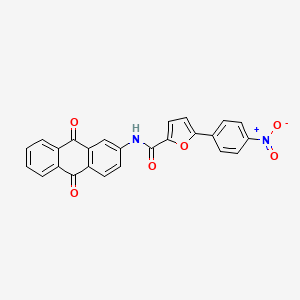
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DCF, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. DCF has been shown to have a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.
Wirkmechanismus
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone works by inhibiting bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This process involves the production and detection of small signaling molecules called autoinducers. This compound interferes with this process by binding to the autoinducer receptor and preventing the signaling molecule from binding, thereby disrupting the communication between bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of virulence factors in bacteria, which can reduce the severity of infections. This compound has also been shown to have antifungal and antiviral properties, which could be useful in the treatment of fungal and viral infections. Additionally, this compound has been shown to have anticancer properties, which could be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone in lab experiments is its potency as an inhibitor of bacterial quorum sensing. This makes it a useful tool for studying the role of quorum sensing in bacterial behavior and for developing new antibacterial agents. However, one limitation of using this compound is that it can be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the development of new antibacterial agents based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound as an antifungal or antiviral agent. Additionally, there is interest in studying the anticancer properties of this compound and its potential use in cancer treatment. Finally, there is interest in investigating the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone involves the condensation of 3,4-dichlorobenzaldehyde and 4-methoxybenzaldehyde with furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential use as an antibacterial agent. It has been shown to inhibit the production of virulence factors in a variety of bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This compound has also been investigated for its antifungal and antiviral properties, as well as its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O3/c1-22-14-5-3-12(4-6-14)17-10-13(18(21)23-17)8-11-2-7-15(19)16(20)9-11/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAICFDHZNQXNPG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)
![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5160301.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160303.png)